molecular formula C5H8N2O2 B6615219 methyl 3-(cyanoamino)propanoate CAS No. 1250686-01-1

methyl 3-(cyanoamino)propanoate

Cat. No. B6615219
CAS RN: 1250686-01-1
M. Wt: 128.13 g/mol
InChI Key: ZLFPBCLBXMWJEG-UHFFFAOYSA-N
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Description

Methyl 3-(cyanoamino)propanoate, also known as methyl cyanoacrylate, is an alkyl ester of cyanoacrylic acid. It is a colorless, low viscosity liquid with a characteristic odor. It is a synthetic substance that is used in a variety of applications, including medical, industrial, and research. Methyl cyanoacrylate is a versatile compound that has been used in a variety of applications due to its low toxicity, low volatility, and low cost.

Mechanism of Action

Methyl cyanoacrylate is a monomer that polymerizes rapidly upon contact with moisture in the air. The polymerization reaction is an exothermic reaction, and the resulting polymer is a strong, flexible material. The polymerization reaction is also reversible, meaning that the polymer can be broken down into its monomer components.
Biochemical and Physiological Effects
Methyl cyanoacrylate is generally considered to be safe and non-toxic. It is not known to be an allergen or to cause any adverse effects in humans. In fact, it has been used in medical applications, such as wound closure and tissue engineering.

Advantages and Limitations for Lab Experiments

Methyl cyanoacrylate has several advantages for use in laboratory experiments. It is a low viscosity liquid, making it easy to apply and manipulate. It is also non-toxic and non-allergenic, making it safe for use in laboratory experiments. However, it is also highly flammable, and it can be difficult to remove from surfaces.

Future Directions

Methyl cyanoacrylate has a variety of potential applications in the future. It could be used in medical applications, such as wound closure and tissue engineering. It could also be used to produce nanomaterials and polymers. Additionally, it could be used in the production of adhesives, sealants, and coatings. Finally, it could be used in the production of 3D printed objects.

Synthesis Methods

Methyl cyanoacrylate is produced via a condensation reaction between cyanoacrylate and methyl 3-(cyanoamino)propanoate alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid. The reaction is exothermic, and the resulting product is a colorless liquid with a characteristic odor.

Scientific Research Applications

Methyl cyanoacrylate has been used extensively in scientific research, particularly as a bonding agent. It is commonly used to bond surfaces together in laboratory experiments, as it forms a strong bond in seconds. It is also used in the synthesis of polymers, in tissue engineering, and in the production of nanomaterials.

properties

IUPAC Name

methyl 3-(cyanoamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)2-3-7-4-6/h7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFPBCLBXMWJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyanoamino)propanoate

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